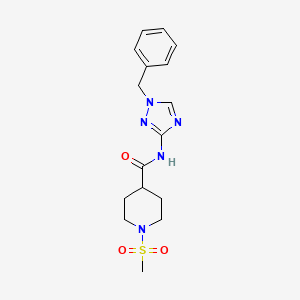
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: This step might involve cyclization reactions.
Introduction of the Methylsulfonyl Group: This can be done through sulfonation reactions.
Formation of the Carboxamide Group: This can be achieved through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions might target the triazole ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce a triazoline derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(1-Phenyl-1H-1,2,4-Triazol-3-Yl)-1-(Methylsulfonyl)-4-Piperidinecarboxamide
- N~4~-(1-Benzyl-1H-1,2,4-Triazol-3-Yl)-1-(Ethylsulfonyl)-4-Piperidinecarboxamide
Uniqueness
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H21N5O3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H21N5O3S/c1-25(23,24)21-9-7-14(8-10-21)15(22)18-16-17-12-20(19-16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19,22) |
InChI Key |
ILMRFVAOWYRHMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1H-tetrazole-1,5-diylbis[2-(2-chlorophenyl)quinoline-4-carboxamide]](/img/structure/B10936402.png)
![2-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10936409.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B10936419.png)
![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10936431.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936432.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10936435.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10936436.png)
![3-[(acetyloxy)methyl]-7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10936447.png)
![6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936452.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B10936458.png)
![2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10936465.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10936473.png)
![1-ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936475.png)
![N-(5-chloro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936476.png)
